molecular formula C8H6BrN3 B581877 5-Bromoquinazolin-2-amine CAS No. 181871-83-0

5-Bromoquinazolin-2-amine

Cat. No. B581877
CAS RN: 181871-83-0
M. Wt: 224.061
InChI Key: GFCQMFNVELGDHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromoquinazolin-2-amine involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The linear formula of this compound is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) .


Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.06 . It is a solid substance . The storage temperature is 4°C, and it should be protected from light .

Scientific Research Applications

Synthesis of Anticancer Agents

5-Bromoquinazolin-2-amine serves as a precursor in the synthesis of a series of quinazolinone derivatives with significant anticancer activities. For instance, Malinowski et al. (2015) prepared 6-substituted quinazolinone derivatives by reacting 6-bromoquinazolinones with aryl or alkyl amines and thiols, demonstrating potential cytotoxicity against HT29 and HCT116 cell lines. The synthesis involves Buchwald–Hartwig-type reaction conditions and the derivatives show notable anticancer properties (Malinowski et al., 2015).

Catalytic Aryl Amination

The compound is utilized in palladium-catalyzed microwave-assisted amination reactions to rapidly prepare aminoquinolines from aryl bromides. Wang et al. (2003) highlighted consistent improvements in yields over standard conditions, especially with quinoline substrates, under microwave conditions. This application underscores the compound's role in facilitating efficient synthesis processes (Wang et al., 2003).

Development of AChE Inhibitors

Sudhapriya et al. (2019) developed a Cu-mediated synthesis route for fused triazolodiazepines starting from 2-bromo-N-propargylamines, which includes this compound derivatives. These compounds were identified for their anti-neurodegenerative potential, offering insights into the development of novel drugs against neurodegenerative diseases. The work includes molecular docking and validation through AChE inhibition activity, showcasing the application in designing potential therapeutics (Sudhapriya et al., 2019).

Synthesis of Indole-Aminoquinazoline Hybrids

Mphahlele et al. (2018) reported the synthesis of indole-aminoquinazolines via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, indicating their potential as anticancer agents. The study illustrates the compound's utility in creating hybrids with enhanced biological activity against various cancer cell lines (Mphahlele et al., 2018).

Enantioselective Synthesis

Diener et al. (2015) explored the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, demonstrating the compound's role in achieving high levels of enantioinduction. The study provides insights into the structural aspects of catalysts and substrates, highlighting the versatility of this compound in stereoselective synthesis processes (Diener et al., 2015).

Mechanism of Action

Derivatives of quinazolines, such as 5-Bromoquinazolin-2-amine, constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .

Safety and Hazards

The safety information for 5-Bromoquinazolin-2-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

Derivatives of quinazolines are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that 5-Bromoquinazolin-2-amine and similar compounds could have important applications in future cancer therapies .

properties

IUPAC Name

5-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCQMFNVELGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697183
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181871-83-0
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinazolin-2-amine
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